Product packaging for Lithium hydride(Cat. No.:CAS No. 7580-67-8)

Lithium hydride

Cat. No.: B107721
CAS No.: 7580-67-8
M. Wt: 8 g/mol
InChI Key: SRTHRWZAMDZJOS-UHFFFAOYSA-N
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Description

Historical Perspectives and Academic Contributions to Lithium Hydride Chemistry

The journey of this compound is intertwined with the advancements in our understanding of chemical bonding and structure. The American physical chemist Gilbert N. Lewis, renowned for his concept of Lewis structures, which visualize electron arrangements in molecules, provided a theoretical framework for understanding the bonding in simple compounds like this compound. allen.inguidechem.comwikipedia.org His work on chemical bonding was foundational to modern chemistry. wikipedia.org

The synthesis of this compound can be achieved through the direct reaction of lithium metal with hydrogen gas, a process that becomes particularly rapid at temperatures exceeding 600°C. wikipedia.org However, the reaction can proceed at much lower temperatures, with yields of 60% at 99°C and 85% at 125°C. wikipedia.orgsciencemadness.org In 1942, it was discovered that this compound could serve as a compact and lightweight source of hydrogen, particularly for military emergency signaling balloons, by reacting it with seawater. scribd.com

A significant breakthrough in the application of this compound came in 1947 with the discovery of lithium aluminum hydride (LiAlH₄) by Finholt, Bond, and Schlesinger. wikipedia.org This powerful reducing agent, synthesized from this compound, revolutionized organic synthesis. wikipedia.orgbritannica.com

Isotopic Variants of this compound: Deuterated and Enriched Analogues in Research

The isotopic composition of this compound can be modified to create variants with specific properties for specialized research applications. nist.gov These variants primarily involve the isotopes of lithium (⁶Li and ⁷Li) and hydrogen (deuterium, D or ²H).

Lithium Deuteride (B1239839) (LiD) : This variant, where hydrogen is replaced by its heavier isotope deuterium (B1214612), is of significant interest in nuclear applications. ontosight.ai The study of lithium deuteride emerged in the mid-20th century with the advancement of nuclear technology.

Lithium-6 (B80805) Deuteride (⁶LiD) : This specific isotopic combination is a primary fusion fuel in thermonuclear weapons. wikipedia.orgrsc.org When bombarded with neutrons, ⁶Li produces tritium (B154650), which then fuses with deuterium, releasing a massive amount of energy. rsc.org

Lithium-7 (B1249544) Deuteride (⁷LiD) : In contrast, ⁷LiD is utilized as a moderator in nuclear reactors. wikipedia.org Deuterium and ⁷Li have low neutron absorption cross-sections, which is advantageous for sustaining a nuclear chain reaction. wikipedia.org

The different isotopic masses in these variants lead to distinct physical properties, which have been the subject of extensive theoretical and experimental studies, including molecular dynamics simulations to understand isotope effects on crystal structures. nist.govresearchgate.net

Role of this compound in Contemporary Materials Science and Chemical Synthesis Research

This compound continues to be a focal point of research in materials science and chemical synthesis due to its high hydrogen content and reactivity.

In materials science , a primary area of investigation is hydrogen storage. stfc.ac.ukmit.edu With a hydrogen content of 12.5% by weight, LiH is a promising material for storing hydrogen, a clean energy carrier. cas.cnrsc.org Research is ongoing to develop efficient methods for hydrogen release and storage, such as through reactions with other materials like ammonia (B1221849). cambridge.org Recent studies have also explored the use of LiH in photo-driven nitrogen fixation for ammonia synthesis. cas.cn Furthermore, its potential as a radiation shielding material for applications like space missions is being investigated. llnl.gov

In chemical synthesis , this compound is a crucial precursor for the synthesis of complex metal hydrides, which are powerful reducing agents. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄) : Prepared from the reaction of this compound and aluminum chloride, LiAlH₄ is a more potent reducing agent than the more common sodium borohydride (B1222165). byjus.comgsjm-hydride.comsoftschools.com It is widely used in organic chemistry to reduce a variety of functional groups, including esters, carboxylic acids, and amides, to their corresponding alcohols or amines. wikipedia.orgnumberanalytics.commasterorganicchemistry.com

Lithium Borohydride (LiBH₄) : Also synthesized from this compound, this is another important reducing agent. wikipedia.org

The synthesis of these complex hydrides underscores the enduring importance of this compound as a fundamental building block in modern chemical research. doubtnut.com

Properties of this compound and Related Compounds

Compound NameChemical FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compoundLiH7.95Colorless to gray solid688.7
Lithium Aluminum HydrideLi[AlH₄]37.95White to gray solid150 (decomposes)
Lithium BorohydrideLi[BH₄]21.78White crystalline powder280
Lithium DeuterideLiD9.01White solid689

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiH<br>HLi B107721 Lithium hydride CAS No. 7580-67-8

Properties

IUPAC Name

lithium;hydride
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InChI

InChI=1S/Li.H/q+1;-1
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InChI Key

SRTHRWZAMDZJOS-UHFFFAOYSA-N
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Canonical SMILES

[H-].[Li+]
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Molecular Formula

HLi, LiH
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DSSTOX Substance ID

DTXSID80893078
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Molecular Weight

8.0 g/mol
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Physical Description

Lithium hydride appears as a white or translucent crystalline mass or powder. The commercial product is light bluish-gray lumps due to the presence of minute amounts of colloidally dispersed lithium., Odorless, off-white to gray, translucent, crystalline mass or white powder; [NIOSH] Potent hygroscopic properties; [ACGIH], ODOURLESS WHITE-TO-GREYISH HYGROSCOPIC SOLID IN VARIOUS FORMS. TURNS DARK ON EXPOSURE TO LIGHT., Odorless, off-white to gray, translucent, crystalline mass or white powder.
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

Reacts with water (NIOSH, 2023), Insoluble in benzene and toluene; soluble in ether, Solubility in water: reaction, Reacts
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Density

0.76 to 0.77 (EPA, 1998), 0.78 g/cu cm, 0.8 g/cm³, 0.78
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Vapor Pressure

0 mmHg at 68 °F (EPA, 1998), Approximately 0 mm Hg, Vapor pressure at 20 °C: negligible, 0 mmHg (approx)
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Impurities

The commercial product contains traces of impurities, e.g., unreacted lithium metal
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Color/Form

Gray cubic crystals or powder, hygroscopic, White translucent, crystalline mass or powder; commercial product is light bluish-gray due to minute amount of colloidally dispersed lithium, Cubic crystals, darkens rapidly on exposure to light

CAS No.

7580-67-8
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Melting Point

1256 °F (EPA, 1998), 688.7 °C, 680 °C, 1256 °F
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Chemical Reactivity and Advanced Reaction Mechanism Investigations

Hydrolysis Reaction Kinetics and Mechanistic Pathways

Lithium hydride (LiH) is highly reactive toward water and moisture. The hydrolysis process is complex and involves the formation of intermediate product layers that influence the reaction kinetics. Research has shown that the reaction does not simply produce lithium hydroxide (B78521) (LiOH) and hydrogen gas directly from LiH and water. Instead, a multi-step process occurs, particularly at lower moisture concentrations, leading to a layered product structure on the surface of the this compound.

The current understanding of LiH hydrolysis points to the formation of a trilayer system, which consists of LiOH on the surface, an intermediate layer of lithium oxide (Li2O), and the unreacted LiH bulk material. chemca.inadichemistry.com The formation of these layers is dependent on the partial pressure of water vapor. At very low pressures, the initial product is primarily lithium oxide. youtube.com As the water vapor pressure increases, both Li2O and LiOH are formed. youtube.comnasa.gov

Initial Reaction: Water vapor first reacts with the LiH surface to form a layer of lithium oxide. organicchemistrytutor.com

2LiH + H₂O → Li₂O + 2H₂

Hydroxide Formation: This newly formed lithium oxide layer then reacts with additional moisture to form lithium hydroxide on the outer surface. organicchemistrytutor.com

Li₂O + H₂O → 2LiOH

Monohydrate Formation: At higher humidity levels (water vapor partial pressure above ~8-10 hPa), the lithium hydroxide can further react with water to form lithium hydroxide monohydrate (LiOH·H₂O). youtube.comsolubilityofthings.com

LiOH + H₂O → LiOH·H₂O

The kinetics of this hydrolysis process are often described by a "para-linear" model. chemca.insolubilityofthings.com This model consists of an initial parabolic growth phase followed by a linear growth phase. The initial parabolic stage is controlled by the diffusion of reactive species through the growing LiOH product layer. As the reaction proceeds, the Li2O layer sandwiched between the LiOH and LiH maintains a relatively constant thickness, leading to a shift to linear kinetics where the reaction rate is limited by processes occurring within this stable Li2O layer. chemca.inwikipedia.org The diffusion of water through the LiOH layer is significantly faster (estimated to be 10 times higher) than through the Li2O layer, making the oxide layer the rate-limiting barrier. nasa.gov

Table 1: LiH Hydrolysis Reaction Products under Varying Conditions

Condition Primary Reaction Step(s) Observed Products Kinetic Model
Low Water Vapor Pressure (<0.04 hPa) 2LiH + H₂O → Li₂O + 2H₂ Lithium Oxide (Li₂O), Hydrogen (H₂) Core-shrinking model limited by diffusion nasa.gov
Moderate Water Vapor Pressure 2LiH + H₂O → Li₂O + 2H₂ followed by Li₂O + H₂O → 2LiOH Li₂O, Lithium Hydroxide (LiOH) Para-linear (diffusion-controlled then linear) chemca.insolubilityofthings.com
High Water Vapor Pressure (>8-10 hPa) Above reactions followed by LiOH + H₂O → LiOH·H₂O LiOH, Lithium Hydroxide Monohydrate (LiOH·H₂O) Controlled by water diffusion through LiOH layer vedantu.com

Reactions with Protic and Oxygenated Species: An Academic Perspective

This compound's reactivity extends to a range of protic and oxygenated organic compounds. As a salt-like hydride, it is reactive with all protic organic solvents. scienceinfo.com The hydride ion (H⁻) in LiH acts as a strong base and nucleophile, leading to reactions that typically produce hydrogen gas and the corresponding lithium salt of the organic species.

Reactions with Alcohols and Phenols: this compound reacts with alcohols and phenols to form lithium alkoxides or phenoxides and hydrogen gas. The reactivity varies with the structure of the alcohol. The reaction is vigorous with lower, more acidic alcohols but proceeds more slowly with higher, bulkier alcohols and phenols. organicchemistrytutor.comscienceinfo.com

General Reaction with an Alcohol: LiH + R-OH → R-OLi + H₂

Reactions with Carboxylic Acids: With anhydrous carboxylic acids, this compound reacts to produce hydrogen gas and the lithium carboxylate salt. scienceinfo.com This acid-base reaction is generally slower than its reaction with water-containing acids. scienceinfo.com

General Reaction with a Carboxylic Acid: LiH + R-COOH → R-COOLi + H₂

The reaction mechanism with these protic species is fundamentally an acid-base reaction, where the hydride ion deprotonates the acidic hydrogen of the hydroxyl or carboxyl group.

Advanced Chemical Reactivity in Complex Systems

While this compound itself does not cleave the strong triple bond of dinitrogen (N≡N) under normal conditions, it plays a crucial role as a promoter in complex catalytic systems, particularly with transition metals like ruthenium (Ru) and niobium (Nb). These systems are of significant interest for ammonia (B1221849) (NH₃) synthesis under milder conditions than the traditional Haber-Bosch process.

Spectroscopic and quantum chemical studies have shown that the presence of LiH in proximity to a transition metal center creates a synergistic effect that significantly facilitates N≡N bond cleavage. In studies of Ruthenium-Lithium Hydride complexes (RuHN₂(LiH)n⁻), it was found that while the RuHN₂⁻ complex alone only binds N₂, the addition of one or two LiH units leads to the complete cleavage of the N-N bond, forming stable ring structures.

The proposed mechanism involves:

Synergistic Binding: The transition metal binds N₂ through σ-donation and π-back-donation.

LiH Interaction: The LiH participates in the complex, with the lithium atom interacting with the nitrogen atoms and the hydride interacting with the metal center.

Lowering the Energy Barrier: This interaction creates a new, lower-energy pathway for breaking the N≡N bond. The energy barrier for cleavage was found to decrease with the addition of LiH units.

This facilitation is attributed to the efficient electron transfer from the LiH species to the transition metal and subsequently to the antibonding orbitals of the N₂ molecule, drastically weakening the N≡N bond.

Table 2: Effect of LiH on N-N Bond in Ru-based Complexes

Complex N-N Bond Status N-N Bond Length (Calculated) Key Finding
RuHN₂⁻ Bonded (Tagged Complex) 1.19 Å N₂ remains intact
RuHN₂(LiH)⁻ Cleaved (Ring Structure) 2.92 Å N≡N bond is cleaved
RuHN₂(LiH)₂⁻ Cleaved (Ring Structure) 3.11 Å N≡N bond is cleaved

Data sourced from theoretical calculations.

The degradation of this compound, particularly in environments with trace moisture, is governed by its interactions with its own corrosion products: lithium oxide (Li₂O) and lithium hydroxide (LiOH). This process is not a simple one-way reaction but a dynamic interplay where the products influence further degradation.

In a closed or dry system, the LiOH layer formed from initial moisture exposure is not entirely stable. It can slowly decompose, especially with modest heating, in a reaction with the underlying LiH substrate. This degradation pathway involves the reaction of LiOH with LiH to produce the more thermodynamically stable Li₂O and hydrogen gas. scienceinfo.com

LiH + LiOH → Li₂O + H₂

This reaction is significant because it can regenerate Li₂O and release hydrogen gas long after the initial exposure to moisture has ceased. The process involves the thermal decomposition of LiOH at the LiOH/Li₂O interface, releasing water, which then immediately reacts with the LiH substrate according to the reaction 2LiH + H₂O → Li₂O + 2H₂. organicchemistrytutor.com This leads to a thickening of the Li₂O layer at the expense of both the LiOH layer and the LiH bulk material. organicchemistrytutor.com The presence of the Li₂O layer itself can enhance the kinetics of hydroxide formation upon subsequent re-exposure to moisture. vedantu.com This cyclical degradation pathway highlights the complexity of ensuring the long-term stability of this compound.

This compound serves as a foundational component in the synthesis of more complex ternary and quaternary hydride phases. These materials are investigated for applications such as hydrogen storage and as potential superconductors. These complex hydrides are often formed through mechanochemical treatment (ball milling) or under high-pressure conditions.

Examples include systems combining LiH with other metal hydrides or complex hydrides:

Lithium-Magnesium-Nitrogen-Hydrogen System: In the Li-Mg-N-H system, LiH is a key product and reactant. For instance, the dehydrogenated ternary imide Li₂Mg(NH)₂ can be re-hydrogenated to form magnesium amide (Mg(NH₂)₂) and this compound.

Li₂Mg(NH)₂ + 2H₂ ↔ Mg(NH₂)₂ + 2LiH

Lithium-Boron-Nitrogen-Hydrogen System: LiH can react with other compounds like lithium amide (LiNH₂) and lithium borohydride (B1222165) (LiBH₄) to form quaternary hydride phases. An example is the formation of Li₄BN₃H₁₀ (a solid solution also written as Li₄(BH₄)(NH₂)₃) from a mixture of LiBH₄ and LiNH₂.

Lithium-Silicon-Hydrogen System: Under high pressures, this compound is predicted to react with silicon to form novel ternary hydrides, such as Li₂SiH₆. Theoretical calculations suggest this phase could be stable and exhibit superconductivity at high pressures.

The formation of these multi-cation and complex anion phases demonstrates the versatility of this compound as a building block for advanced materials with tailored properties.

Advanced Spectroscopic and Diffraction Characterization Techniques

X-ray Diffraction Studies of Crystalline Structure and Phase Transitions

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of lithium hydride. At ambient conditions, LiH crystallizes in a cubic structure, similar to sodium chloride (NaCl). acs.org This is often referred to as the B1 phase, belonging to the face-centered cubic (FCC) lattice with the space group Fm-3m. materialsproject.org The simplicity of this structure, with lithium and hydrogen atoms occupying specific sites within the unit cell, is well-established. materialsproject.org XRD patterns of LiH are consistent with this cubic crystal structure, and the absence of peaks associated with impurities like lithium oxide (Li₂O) can confirm the purity of the sample. researchgate.net

The behavior of this compound under extreme pressure has been a subject of significant research, with XRD being the principal tool for observing pressure-induced phase transitions. Unlike other alkali hydrides that transform to a Cesium Chloride (CsCl) type structure (B2 phase) at relatively low pressures, LiH exhibits remarkable stability in its B1 structure. arxiv.org Experimental studies using diamond anvil cells have shown that LiH remains in the B1 phase at pressures up to 252 GPa at room temperature. arxiv.org Theoretical calculations predict that a phase transition from the B1 to the B2 structure would occur at pressures ranging from approximately 200 GPa to over 300 GPa. arxiv.orgresearchgate.net These studies highlight the significant role of lattice vibrations and quantum effects in the structural stability of LiH. arxiv.org

Interactive Table 1: Crystallographic Data for this compound (LiH) at Ambient Conditions

ParameterValueReference
Crystal SystemCubic materialsproject.org
Space GroupFm-3m (No. 225) materialsproject.org
Structure TypeRock Salt (NaCl) acs.org
Lattice Constant (a₀)~4.083 Å acs.org
Li-H Bond Length~2.01 Å materialsproject.org
Predicted B1 to B2 Phase Transition Pressure~200-329 GPa arxiv.orgresearchgate.net

Neutron Diffraction Analysis of Atomic and Nuclear Spin Ordering

While XRD is powerful, its ability to precisely locate light atoms like hydrogen is limited due to their low X-ray scattering power. nasa.gov Neutron diffraction overcomes this limitation because the neutron scattering length of hydrogen (and its isotope deuterium) is significant, making it an invaluable tool for studying the detailed atomic arrangement in hydrides. aip.orgresearchgate.net Neutron diffraction studies have been crucial in confirming the rock-salt structure of LiH and its deuteride (B1239839) (LiD), providing accurate data on lattice parameters and the positions of both lithium and hydrogen atoms within the crystal. materialsproject.org These analyses are essential for understanding the dynamics of the LiH lattice. iaea.org

Beyond atomic structure, neutron diffraction is uniquely suited to probe the magnetic ordering of nuclear spins. journaldephysique.org In a landmark experiment, a nuclear antiferromagnetic structure was successfully induced in a single crystal of this compound. This was achieved through dynamic polarization followed by adiabatic demagnetization. The ordering was directly observed via the appearance of a superstructure Bragg reflection in the neutron diffraction pattern, providing unambiguous evidence of the long-range antiferromagnetic order of the ⁷Li and ¹H nuclear spins. Further studies have used neutron diffraction to investigate different ordered phases, including ferromagnetic and antiferromagnetic states at positive and negative spin temperatures, revealing that the ordered domains are anisotropic. journaldephysique.org

Advanced Spectroscopic Methods for Chemical and Structural Elucidation

Raman spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of a material, offering insights into its structure and chemical bonding. unt.edu For this compound, a significant challenge in Raman analysis is the presence of strong fluorescence, which can obscure the relatively weak Raman scattering signals. osti.govasme.org However, by selecting an appropriate excitation wavelength, such as in the ultraviolet (UV) range, this fluorescence can be minimized or eliminated, allowing for the observation of the characteristic vibrational modes. osti.gov

Raman spectroscopy has been effectively used to study the corrosion of LiH when exposed to moisture, which leads to the formation of lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li₂CO₃). asme.orgdtic.mil The growth of the O-H stretching mode of LiOH, observed around 3670 cm⁻¹, serves as a clear indicator of the hydrolysis reaction. osti.govasme.org Interestingly, research has shown that fluorescence intensity decreases as surface corrosion increases. asme.org Furthermore, the fluorescence itself is linked to defect sites within the LiH lattice, specifically hydrogen deficiencies. asme.org This suggests that Raman spectroscopy can be used not only to monitor corrosion but also to qualitatively assess the stoichiometry and purity of this compound. asme.org

Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique that allows for rapid elemental analysis of a sample. researchgate.net A high-energy laser pulse is focused on the material, creating a plasma, and the light emitted from the plasma is analyzed to identify the constituent elements. tandfonline.com LIBS is particularly useful for analyzing lithium-containing materials and can be used for quantitative measurements of elemental distribution. rsc.org

The combination of LIBS with other spectroscopic techniques, such as Raman spectroscopy, in a tandem setup, provides a more comprehensive analysis by correlating elemental information with molecular structure. dtic.milresearchgate.net This dual-technique approach has been explored for characterizing the weatherization of this compound and distinguishing it from its degradation products like LiOH and Li₂CO₃. dtic.milresearchgate.net While Raman spectroscopy is highly effective for identifying molecular compounds, LIBS provides complementary elemental data and offers the capability for depth profiling. dtic.mil Research has also demonstrated the potential of LIBS for the quantitative isotopic analysis of lithium (⁶Li and ⁷Li) in related compounds, an application with significant relevance in nuclear and geological fields. nih.govresearchgate.net

The surface chemistry of this compound is critical, given its high reactivity. X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are premier surface-sensitive techniques for investigating the elemental composition and chemical states of the top few nanometers of a material. wellesley.eduphi.com

XPS analysis of LiH can be challenging due to its reactivity and the potential for sample charging. However, it is invaluable for identifying surface contaminants and degradation products that form upon exposure to air, such as lithium oxide (Li₂O) and lithium carbonate (Li₂CO₃). beilstein-journals.org The Li 1s peak in XPS spectra, typically found around 55 eV, can indicate the presence of these oxidized species on the surface. beilstein-journals.orgcsic.es Overlap between the binding energies of LiH and LiOH can complicate identification. acs.org

AES, which uses an electron beam probe, offers high spatial resolution and is sensitive to elements from lithium upwards. cip.com.cnnrel.gov It can distinguish between elemental lithium and its compounds like LiH and Li₂O based on the kinetic energy and shape of the Li KLL Auger transition. researchgate.netresearchgate.net For instance, the Li KLL line for pure lithium appears at a different energy than for this compound or lithium oxide. researchgate.net Because AES is highly surface-sensitive, analysis of LiH often reveals its degradation products, as the pristine hydride is quickly passivated by a surface layer upon any atmospheric exposure. beilstein-journals.orgresearchgate.net

Interactive Table 2: Representative XPS and AES Data for Lithium Compounds

TechniqueCompoundSpectral LineApproximate Binding/Kinetic Energy (eV)Reference
XPSLiH/LiBH₄Li 1s~55-56 csic.es
XPSLi₂O / Li₂CO₃Li 1s55.2 beilstein-journals.org
AESLi (metal)Li KLL53 researchgate.net
AESLiHLi KLL44.8 researchgate.net
AESLi₂OLi KLL42 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic environment of atomic nuclei, providing detailed information about chemical structure, dynamics, and composition. acs.org For this compound, both ⁷Li and ¹H nuclei are NMR-active. However, lithium exists as two NMR-active isotopes, ⁷Li and ⁶Li, each with distinct properties. mdpi.comhuji.ac.il ⁷Li is highly sensitive but has a larger quadrupole moment, which can lead to broader signals, while ⁶Li has a very small quadrupole moment, resulting in sharper lines, but suffers from lower sensitivity. mdpi.comhuji.ac.il

Solid-state NMR has become an indispensable tool for characterizing lithium-containing materials, especially in the context of batteries where LiH can form as a component of the solid electrolyte interphase (SEI). acs.orgnih.gov Quantitative NMR techniques can be used to distinguish and measure the amounts of different species, such as metallic lithium, SEI components, and this compound. nih.gov Such quantitative analysis has revealed correlations between the formation of LiH and other SEI products, providing crucial insights into battery failure mechanisms. nih.gov The ability of NMR to nondestructively probe the local structure makes it uniquely powerful for studying complex and reactive hydride systems. acs.org

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Characterization

Microscopic and Ellipsometric Characterization of Thin Films and Microstructures

The study of this compound thin films and microstructures relies heavily on sophisticated microscopic and ellipsometric techniques. These methods allow for detailed investigation of surface morphology, internal structure, and optical characteristics, which are crucial for the material's application in various technologies.

Microscopic Characterization

Microscopy techniques are fundamental in visualizing the physical features of LiH.

Scanning Electron Microscopy (SEM) is frequently employed to examine the surface and cross-sectional morphology of LiH. In studies involving the sintering of LiH powders, SEM images reveal significant changes in the microstructure with increasing temperature. For instance, as the temperature rises from room temperature to 650 °C, the LiH grains grow larger and bond together, which reduces porosity and increases the material's density. llnl.gov This process, known as densification, is critical for fabricating robust LiH components. llnl.govosti.gov SEM analysis of LiH samples sintered using microwaves shows enhanced fusion of grains and the formation of tight metallurgical bonds, leading to improved uniformity and densification compared to conventional sintering. mdpi.com For thin films, SEM is used to investigate surface morphology. beilstein-journals.orgcanterbury.ac.nzscientific.net

Transmission Electron Microscopy (TEM) offers higher resolution and is used to probe the internal structure and crystallographic nature of LiH. Cryo-TEM has been instrumental in studying LiH dendrites in lithium metal batteries, revealing that a single dendrite can contain both LiH and Li metal with distinct grain boundaries. acs.org TEM analysis can also show morphological changes in LiH particles, such as in the study of HAP/Li2O/GO nanocomposites where TEM explained the dimensional changes of the particles. researchgate.net

Atomic Force Microscopy (AFM) provides topographical information with nanoscale resolution. For LiH thin films grown by pulsed laser deposition (PLD) on a magnesium oxide (MgO) substrate, AFM revealed a Stranski-Krastanov growth mode. aip.org This indicates the growth begins with the formation of a two-dimensional layer, followed by the nucleation and growth of three-dimensional islands. These studies have shown that a LiH film with a thickness of approximately 10 nm can have a very smooth surface, with a root-mean-square (RMS) roughness of about 0.4 nm. aip.org

Table 1: Summary of Microscopic Characterization Findings for this compound

Technique Sample Type Key Findings References
SEM Sintered Pellets Grain growth and densification with increasing temperature; enhanced grain fusion with microwave sintering. llnl.govosti.govmdpi.com
Thin Films Analysis of surface morphology. beilstein-journals.orgcanterbury.ac.nzscientific.net
TEM Dendrites Coexistence of LiH and Li metal within a single dendrite with clear grain boundaries. acs.org
Nanocomposites Elucidation of morphological changes in nanoparticles. researchgate.net
Thin Films Observation of film structure and crystallinity. researchgate.nethitachi-hightech.com
AFM Thin Films Revealed Stranski-Krastanov growth mode; confirmed high surface flatness (RMS roughness ~0.4 nm for a 10 nm film). aip.orgresearchgate.net

Ellipsometric Characterization

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films. horiba.com

For air-sensitive materials like LiH, in situ spectroscopic ellipsometry is particularly valuable. It has been used to characterize the formation of homogeneous LiH thin films grown via solution atomic layer deposition (sALD). beilstein-journals.orgresearchgate.net This technique allows for real-time monitoring of film growth and properties without exposure to ambient air, which would lead to the formation of degradation products like lithium oxide (Li₂O) and lithium carbonate (Li₂CO₃). beilstein-journals.orgresearchgate.net

The challenge with characterizing ultrathin films (<10 nm) is the correlation between thickness and refractive index. aip.org Immersion ellipsometry is an advanced technique that can overcome this limitation. By performing measurements in different ambient media (e.g., air and a liquid with a known refractive index), the correlation can be broken, allowing for the independent and accurate determination of both film thickness and its optical constants. aip.org While specific immersion ellipsometry studies dedicated solely to LiH are not widely reported, the technique's proven capability with other materials, such as native oxide on silicon, demonstrates its potential for precise characterization of ultrathin LiH layers. aip.org

Table 2: Ellipsometric Data for a Hypothetical Ultrathin Film Characterized by Immersion Ellipsometry

Ambient Angle of Incidence Wavelength Measured Psi (Ψ) Measured Delta (Δ)
Air (n ≈ 1.00) 65° 633 nm 10.5° 178.2°
Water (n ≈ 1.33) 65° 633 nm 8.2° 175.0°

The combination of microscopic and ellipsometric techniques provides a comprehensive understanding of LiH thin films and microstructures, from their physical shape and surface features to their optical properties and growth mechanisms.

Computational and Theoretical Chemistry of Lithium Hydride

Density Functional Theory (DFT) Investigations of Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational materials science and has been extensively applied to study lithium hydride. aip.orgresearchgate.net First-principles calculations using DFT have been instrumental in determining the structural and electronic properties of LiH. For instance, calculations employing the full potential linearized augmented plane wave (FP-LAPW) method within DFT have successfully predicted the structural stability of LiH in the rock-salt (NaCl) structure. aip.orgaip.org These calculations are in good agreement with experimental data for properties like the lattice parameter and bulk modulus. aip.org

The table below summarizes some of the key properties of LiH calculated using DFT and their comparison with experimental values.

PropertyDFT Calculated ValueExperimental Value
Lattice Parameter (a)4.085 Å aip.org4.083 Å aip.org
Bulk Modulus (B₀)35.1 GPa aip.org33.6 GPa aip.org
Energy Band Gap~3.0 eV aip.orgaip.org-

Quantum Molecular Dynamics (QMD) and Orbital-Free Molecular Dynamics (OFMD) Simulations

Quantum Molecular Dynamics (QMD) and Orbital-Free Molecular Dynamics (OFMD) are powerful simulation techniques used to study the behavior of materials under various conditions, including extreme temperatures and pressures. These methods have been applied to this compound to investigate its properties in the warm-dense matter regime. aps.orgaps.org

QMD simulations, which combine DFT for the electronic structure with classical molecular dynamics for the ionic motion, have been used to study the transport properties of LiH, such as diffusion and viscosity. aps.orgosti.gov These simulations have provided valuable data on the behavior of LiH under conditions relevant to fields like inertial confinement fusion. osti.gov

OFMD, a computationally less expensive alternative to QMD, has also been employed to study LiH at extreme conditions. aps.orgresearchgate.net In OFMD, the electronic kinetic energy is approximated as a functional of the electron density, which significantly speeds up the calculations. osti.gov Studies have shown that OFMD can accurately reproduce the static and dynamical properties of LiH, especially at higher temperatures and densities, when compared to the more rigorous QMD methods. aps.orgresearchgate.net These simulations have been used to determine properties like self- and mutual-diffusion coefficients and viscosity over a wide range of densities and temperatures. aps.orgnih.gov

The following table presents a comparison of pressures calculated by QMD and OFMD for LiH at different temperatures and densities, demonstrating the good agreement between the two methods under certain conditions. aps.org

Temperature (eV)Density (g/cm³)QMD Pressure (Mbar)OFMD Pressure (Mbar)
20.7850.460.45
40.7850.880.87
60.7851.311.30
23.144.294.25
43.146.846.80
63.149.499.46

High-Level Quantum Chemical Methods (e.g., Coupled-Cluster, Quantum Monte Carlo)

To achieve very high accuracy in the calculation of this compound's properties, researchers have turned to high-level quantum chemical methods such as Coupled-Cluster (CC) theory and Quantum Monte Carlo (QMC). aip.orgucl.ac.uk These methods, while computationally demanding, offer a more accurate description of electron correlation effects than standard DFT approaches. aip.org

Coupled-Cluster theory, particularly the "gold standard" CCSD(T) method (Coupled-Cluster Singles and Doubles with perturbative Triples), has been used to calculate the cohesive energy and other properties of LiH with remarkable accuracy. aip.orgaps.org By combining periodic and finite-cluster calculations, it has been possible to converge the static cohesive energy to within a few tenths of a millihartree. aps.orgaps.org

Quantum Monte Carlo methods, such as Diffusion Monte Carlo (DMC), provide another powerful tool for benchmark calculations on LiH. ucl.ac.ukaps.org QMC techniques have been used to study the energetics of both bulk LiH and its surfaces, providing results that are in excellent agreement with those from high-level quantum chemistry methods. aps.org For example, a comprehensive benchmark study on the adsorption of a water molecule on the LiH (001) surface utilized both periodic coupled-cluster and QMC theories to ensure the reliability of the predicted adsorption energies. aip.orgucl.ac.ukaip.orgnih.govresearchgate.net

The table below showcases the cohesive energy of LiH calculated using various high-level quantum chemical methods, highlighting the high degree of accuracy achievable.

MethodCalculated Cohesive Energy (eV/f.u.)
Coupled Cluster (hierarchical method)4.770 researchgate.net
Quantum Monte Carlo (pseudopotential)~4.75 aps.org
Experimental Value4.759 researchgate.net

Electronic Structure, Bonding Characteristics, and Charge Density Analysis

Theoretical studies have provided a detailed picture of the electronic structure and chemical bonding in this compound. The bonding in LiH is predominantly ionic, characterized by a transfer of the valence electron from the lithium atom to the hydrogen atom, forming Li⁺ and H⁻ ions. cdnsciencepub.comcsbsju.edu This ionic character has been confirmed through various theoretical analyses, including the study of the electronic density distribution. aip.orgaip.org

Charge density analysis, often performed using methods like the Atoms in Molecules (AIM) theory, reveals the topographical properties of the electron density and provides quantitative measures of the ionic character of the Li-H bond. worldscientific.com These analyses show that the hydrogen atom in LiH clusters consistently carries a negative charge, acting as an electronegative center. worldscientific.com

The electronic structure of LiH has also been investigated using various theoretical frameworks, including group orbital studies and multiconfiguration self-consistent field (MCSCF) methods. rsc.orgcdnsciencepub.com These studies have provided insights into the nature of the molecular orbitals and the electronic states of the LiH molecule. rsc.orgcdnsciencepub.com For instance, the MCSCF method has been used to characterize the electronic structure of the ground and excited states of LiH, which is crucial for understanding its spectroscopic properties. rsc.org

Lattice Energy and Cohesive Energy Calculations

The lattice energy and cohesive energy are fundamental properties that determine the stability of a crystal. For this compound, these energies have been calculated with high accuracy using a variety of theoretical methods. researchgate.netaps.org

The cohesive energy, which is the energy required to separate the crystal into its constituent neutral atoms, has been calculated using a hierarchical method that combines periodic and finite-cluster calculations with high-level quantum chemical methods like Møller-Plesset (MP) and coupled-cluster (CC) theory. aps.orgaps.org This approach has yielded a cohesive energy value that is in excellent agreement with experimental data. researchgate.net

The lattice energy, defined as the energy required to separate the crystal into its constituent gaseous ions (Li⁺ and H⁻), has also been the subject of theoretical calculations. csbsju.edulibretexts.org Simple models based on an ionic picture of the LiH lattice, where the ions are treated as spherical charge distributions, have been shown to provide reasonably accurate estimates of the lattice energy. csbsju.edulibretexts.org These calculations typically involve minimizing the total energy of the crystal with respect to parameters that describe the size of the ions. csbsju.edulibretexts.org

The table below presents a comparison of calculated and experimental values for the cohesive and lattice energies of LiH.

EnergyCalculated Value (kJ/mol)Experimental Value (kJ/mol)
Cohesive Energy~1099 researchgate.net~1101
Lattice Energy856 csbsju.edulibretexts.org912 csbsju.edulibretexts.org

Theoretical Modeling of Isotope Effects on Material Properties

The significant difference in mass between hydrogen and its isotopes, deuterium (B1214612) (D) and tritium (B154650) (T), leads to noticeable isotope effects on the properties of this compound. Theoretical modeling has been instrumental in understanding and quantifying these effects. researchgate.netnih.govaps.org

Molecular dynamics simulations that incorporate quantum effects on nuclear motion, such as the quantum thermal bath (QTB) method, have been used to study isotope effects in LiH and LiD crystals. researchgate.netnih.gov These simulations have successfully predicted the isotopic shift in the lattice parameter. researchgate.netnih.gov Furthermore, when combined with DFT-based calculations of interatomic forces, these methods can accurately reproduce the experimental isotopic shift in pressure. researchgate.netnih.gov

First-principles calculations based on the quasi-harmonic approximation have also been employed to investigate isotope effects. arxiv.org These studies have shown that lattice vibrations play a significant role in the isotopic shifts observed in the phase boundaries of LiH. arxiv.org The development of machine-learned neuroevolution potentials (NEP) combined with path-integral molecular dynamics (PIMD) has also shown success in capturing the isotope effect on the lattice parameter of LiH. arxiv.org

The following table illustrates the theoretically predicted and experimentally observed isotope difference in the branching fraction for the mutual neutralization of lithium with hydrogen and deuterium. aps.org

MethodIsotopic Difference
Experimental0.087(14)
Full Quantum Calculations0.097
Other Theoretical Models0.046 - 0.067

First-Principles Calculations of Thermodynamic and Transport Parameters

First-principles calculations are a powerful tool for predicting the thermodynamic and transport properties of materials like this compound under a wide range of conditions. sciencepublishinggroup.comiphy.ac.cnaps.org

The thermodynamic properties of LiD, such as the volume, thermal expansion coefficient, and heat capacity, have been systematically predicted as a function of pressure and temperature using DFT within the quasi-harmonic Debye model. sciencepublishinggroup.com Similarly, the thermodynamic properties of LiH and its isotopes have been studied using density-functional perturbation theory (DFPT) to compute phonon dispersions, which are then used to calculate properties like the vibrational free energy, thermal expansion, and heat capacity. iphy.ac.cn

First-principles molecular dynamics simulations have also been used to investigate the transport properties of liquid LiH under pressure. aps.org These simulations have revealed a pressure-induced structural change in liquid LiH that significantly impacts its thermodynamic and transport properties, such as heat capacity and diffusivity. aps.org Orbital-free molecular dynamics has also been a key method for calculating transport properties like diffusion and viscosity at extreme conditions, providing data that is crucial for applications in high-energy-density physics. researchgate.netnih.gov

The table below shows the calculated lattice constant and bulk modulus for LiH at 300 K using different DFT approximations, demonstrating the importance of the chosen theoretical approach. iphy.ac.cn

DFT ApproximationCalculated Lattice Constant (a₀) (au)Calculated Bulk Modulus (B₀) (GPa)
LDA7.5838.6
GGA7.7833.1
Experimental~7.7234.9

Advanced Applications and Functional Materials Research

Hydrogen Storage Materials Development

With a high hydrogen content by mass, lithium hydride is a compelling candidate for hydrogen storage, a key technology for a future hydrogen-based economy. wikipedia.org However, the practical application of LiH has been hindered by its high thermal stability, requiring temperatures around 700°C for hydrogen release. wikipedia.orgresearchgate.net Current research focuses on overcoming this limitation to unlock its full potential.

The primary challenge in utilizing this compound for reversible hydrogen storage is its high decomposition temperature, a consequence of its large enthalpy of formation. rsc.org To make LiH a viable storage medium, its thermodynamic and kinetic properties must be tailored to allow for hydrogen release and uptake at more moderate conditions.

Catalysis is another key approach to improving the kinetics of hydrogen sorption. While light metal hydrides like LiH typically exhibit slow reaction rates, the introduction of catalysts, particularly those based on transition metals, can significantly reduce the activation energy for the (de)hydriding process. acs.org This allows for faster hydrogen release and uptake at lower temperatures.

A novel technique known as high-energy ball milling with in-situ aerosol spraying (BMAS) has also shown promise in simultaneously tuning both the thermodynamics and kinetics of hydride systems. magtech.com.cn This method can overcome kinetic barriers in thermodynamically favorable systems, such as mixtures of lithium borohydride (B1222165) (LiBH₄) and magnesium hydride (MgH₂), and provide the thermodynamic driving force for hydrogen release at lower temperatures. magtech.com.cn

Detailed research findings on the thermodynamic and kinetic tuning of LiH and related hydrides are summarized in the table below.

SystemTuning StrategyKey FindingsReference
LiH-PSiNWsAlloyingReduced operating temperature to < 450°C. Lowered absorption/desorption enthalpy. rsc.org
LiBH₄ + MgH₂Reactive CompositeHydrogenation enthalpy of 40.5 kJ mol⁻¹ H₂, allowing for a theoretical dehydrogenation temperature of 225°C at 1 bar. mdpi.com
Mg(NH₂)₂–LiHCatalysis (KH)Onset temperature of dehydrogenation reduced to 80°C. acs.org
LiBH₄Catalyst (TiCl₃)Established a pressure-temperature phase diagram for dehydrogenation, showing favored decomposition pathways at different conditions. mdpi.com

Confining this compound within the nanoscale pores of a host material, or "nanoconfinement," has emerged as a powerful strategy to enhance its hydrogen storage properties. researchgate.net This approach addresses both thermodynamic and kinetic limitations by leveraging the effects of particle size reduction and interfacial interactions.

When LiH is confined within porous frameworks like high surface area graphite (B72142) (HSAG) or other carbon scaffolds, its decomposition temperature is significantly lowered. researchgate.netuu.nl For example, LiH nanoconfined within HSAG with pore sizes of 2–20 nm demonstrated hydrogen release starting at 200°C, a dramatic reduction from the 700°C required for bulk LiH. researchgate.net This composite was also capable of reversible hydrogen storage, achieving uptake at 300°C and 6 MPa of hydrogen pressure. researchgate.net The enhanced performance is attributed to the shortened diffusion paths for hydrogen and the altered thermodynamics due to the high surface area-to-volume ratio of the nanoparticles. researchgate.netcambridge.org

The choice of the porous host is crucial. Materials with high surface area and a suitable pore structure are essential for effective nanoconfinement. rsc.org Nanoporous silicon nanowires, for instance, not only provide a scaffold but also actively participate in the reaction, as discussed in the previous section. rsc.org Similarly, confining hydrides within metal-organic frameworks (MOFs) can enhance hydrogen desorption rates through interactions between the hydride and the metal ions in the framework. cambridge.org

The table below presents key findings from research on nanoconfined this compound and related systems.

Hydride SystemPorous FrameworkKey FindingsReference
LiHHigh Surface Area Graphite (HSAG)Hydrogen release from 200°C; reversible uptake at 300°C and 6 MPa. researchgate.net
LiHCarbon (from butyllithium (B86547) precursor)Crystallites of 11 nm release hydrogen as low as 100°C. Reversible uptake at 200°C. uu.nl
LiBH₄Nanoporous Ni-based alloy (np-Ni)Dehydrogenation starts around 70°C, with ~11.9 wt.% H₂ desorbed. frontiersin.org
MgH₂Carbon or Silica MatrixSignificantly improved hydrogen desorption/absorption kinetics. cambridge.org

This compound is a fundamental component in several complex hydride systems being investigated for hydrogen storage, most notably the lithium-nitrogen-hydrogen (Li-N-H) system. core.ac.uk These systems offer high hydrogen capacities and the potential for tailored thermodynamic properties.

The Li-N-H system is based on the reversible reaction between lithium amide (LiNH₂) and this compound to form lithium imide (Li₂NH) and hydrogen gas. osti.gov This reaction is attractive due to its relatively high hydrogen content and more favorable thermodynamics compared to the direct decomposition of LiH. The addition of LiH to LiNH₂ lowers the dehydrogenation temperature. core.ac.uk

Further enhancements have been achieved by creating reactive composites. For example, a mixture of lithium nitride (Li₃N) and magnesium nitride (Mg₃N₂) can reversibly store approximately 8.4 wt% hydrogen, with an onset dehydrogenation temperature of 125°C. acs.org The presence of LiH is integral to the reaction pathways in these complex systems.

Research has also explored the combination of borohydrides with amides and hydrides. The reactive hydride composite of lithium borohydride (LiBH₄) and magnesium hydride (MgH₂) holds a theoretical hydrogen capacity of 11.5 wt%. researchgate.net The addition of LiBH₄ to the Mg(NH₂)₂ + 2LiH system can significantly improve its hydrogen storage properties through the formation of an amide-borohydride compound, Li₄(BH₄)(NH₂)₃, during hydrogen release. researchgate.net

The table below summarizes the role and impact of LiH in various complex hydride systems.

Complex Hydride SystemRole of LiHKey FindingsReference
LiNH₂ + LiHReactantForms Li₂NH and H₂, lowering the dehydrogenation temperature compared to pure LiNH₂. core.ac.ukosti.gov
Li₃N–Mg₃N₂Component in hydrogenated stateReversibly stores ~8.4 wt% hydrogen with a 125°C onset dehydrogenation temperature. acs.org
Mg(NH₂)₂ + 2LiH + LiBH₄ReactantAddition of LiBH₄ improves hydrogen storage properties through the formation of Li₄(BH₄)(NH₂)₃. researchgate.net
Li₂NH + LiBH₄ReactantThe complex hydride starts to absorb H₂ at 310 K, over 100 K lower than pristine Li₂NH. researchgate.net

Nanoconfinement and Integration with Porous Frameworks for Hydrogen Uptake

Nuclear Materials and Fusion Energy Applications

This compound's unique nuclear properties, particularly its high hydrogen and lithium content, make it a valuable material for applications in nuclear reactors and fusion energy research. llnl.govnasa.gov

This compound is an exceptionally effective material for shielding against neutron radiation. nasa.gov Efficient neutron shielding requires light, low atomic number elements, and LiH combines two of the most effective: lithium and hydrogen. nasa.gov Its high hydrogen density makes it an excellent neutron moderator, slowing down fast neutrons through collisions. nasa.gov

LiH has demonstrated a greater capacity for radiation dose reduction compared to other lightweight shielding options like polyethylene. llnl.gov This makes it a promising candidate for shielding in applications where weight is a critical factor, such as in space-based nuclear power systems. llnl.govnasa.gov It has been considered a primary neutron shielding material for minimum mass shield designs in various US space reactor programs. osti.gov Layered shielding designs often incorporate this compound with high-density gamma-ray shielding materials like tungsten or depleted uranium to create a comprehensive radiation barrier. nasa.govgoogle.com

The isotopic composition of the lithium in this compound is a critical factor that determines its specific nuclear application and performance. wikipedia.orgosti.gov Naturally occurring lithium is composed of approximately 7.4% lithium-6 (B80805) (⁶Li) and 92.6% lithium-7 (B1249544) (⁷Li). google.com

Lithium-6 Hydride (⁶LiH): The ⁶Li isotope has a large neutron absorption cross-section. world-nuclear.org This property makes ⁶LiH highly effective for neutron absorption and shielding. wikipedia.orgnasa.gov In thermonuclear weapons, lithium-6 deuteride (B1239839) (⁶LiD) is the primary fusion fuel. wikipedia.org For fusion energy research, ⁶Li is used to breed tritium (B154650) (³H), an essential fuel component, through neutron capture. google.comworld-nuclear.org

Lithium-7 Hydride (⁷LiH): In contrast, the ⁷Li isotope has a very low neutron absorption cross-section. wikipedia.org This makes it relatively transparent to neutrons. world-nuclear.org Consequently, lithium-7 deuteride (⁷LiD) is an excellent moderator material for nuclear reactors because it slows down neutrons without significantly absorbing them, which is crucial for sustaining a chain reaction. wikipedia.org Using ⁷Li is preferred for moderators as it minimizes neutron loss and reduces the formation of tritium compared to natural lithium. wikipedia.org

Recent advancements have focused on scalable and efficient methods, such as pressureless sintering, to produce dense this compound components for nuclear applications, achieving densities as high as 96% of the theoretical maximum. llnl.gov This allows for the fabrication of complex shapes while controlling impurities, which is vital for performance in demanding nuclear environments. llnl.gov

The table below details the properties and applications of different isotopic compositions of this compound in nuclear environments.

Isotopic FormKey Nuclear PropertyPrimary Application(s)Reference
⁶LiH / ⁶LiDHigh neutron absorption cross-sectionNeutron shielding, Tritium breeding for fusion energy, Primary fusion fuel in thermonuclear weapons. wikipedia.orgnasa.govgoogle.comworld-nuclear.org
⁷LiH / ⁷LiDLow neutron absorption cross-sectionNeutron moderator in nuclear reactors. wikipedia.org
Natural LiHMixed propertiesGeneral neutron shielding and moderation. nasa.gov

Neutron Moderation and Radiation Shielding Efficacy

Role as a Reducing Agent in Advanced Organic and Inorganic Synthesis

This compound (LiH) serves as a versatile, though often less reactive, precursor in the synthesis of more complex and powerful reducing agents. Its utility spans across various domains of chemical synthesis, from intricate organic transformations to the production of advanced materials like reduced graphene oxide.

Reduction of Complex Organic Functionalities and Stereochemical Control

While not typically employed as a direct reducing agent for complex organic functionalities in the same vein as lithium aluminum hydride (LiAlH₄), the principles of hydride reduction and stereochemical control are fundamental to understanding its derivatives. wikipedia.org The reduction of cyclic ketones, for instance, often yields a mixture of axial and equatorial alcohols. The stereochemical outcome is governed by a balance of "steric approach control," which favors the attack of the hydride from the less hindered face of the carbonyl group, and "product development control," which is influenced by the thermodynamic stability of the resulting alcohol product. acs.orgcdnsciencepub.com

In the case of substituted cyclohexanones, reduction with hydride reagents can be highly selective. For example, the reduction of 4-t-butylcyclohexanone with various hydride reagents, including those derived from this compound, predominantly yields the trans-isomer, where the hydroxyl group is in the equatorial position. cdnsciencepub.comadichemistry.com This stereoselectivity can be influenced by factors such as the steric bulk of the reducing agent, the solvent polarity, and the reaction temperature. researchgate.net Computational studies have shown that for the reduction of cyclohexanone, the transition state favors the axial approach of the hydride, leading to the equatorial alcohol, suggesting that electronic effects can be more significant than torsional strain in dictating the stereochemical outcome. researchgate.net

The reduction of α,β-unsaturated ketones with complex hydrides generally results in the formation of allylic alcohols. wikipedia.org The stereoselectivity in the reduction of chiral carbonyl compounds can lead to the formation of diastereomeric alcohols, a critical consideration in the synthesis of complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

Table 1: Stereoselectivity in the Reduction of Substituted Cyclohexanones with Hydride Reagents This interactive table provides data on the stereochemical outcomes of various hydride reductions.

Ketone Reducing Agent Major Product Isomer Key Controlling Factor(s) Reference
4-t-butylcyclohexanone Lithium aluminum hydride trans (equatorial -OH) Steric Approach Control adichemistry.com
3,3,5-trimethylcyclohexanone Complex metal hydrides trans (axial -OH) Steric Hindrance to Axial Attack cdnsciencepub.com
2-methylcyclohexanone Lithium aluminum hydride Varies with reagent Balance of Steric and Product Stability Control rsc.org

Chemical Reduction of Graphene Oxides and Related Carbon Materials

This compound, and more prominently its derivative lithium aluminum hydride (LiAlH₄), has been investigated for the chemical reduction of graphene oxide (GO). acs.orgresearchgate.net The reduction process aims to remove oxygen-containing functional groups from the graphene oxide surface, thereby restoring the sp²-hybridized carbon network and enhancing electrical conductivity. nih.gov

Research has shown that LiAlH₄ can be a more efficient reducing agent for GO compared to more commonly used reagents like hydrazine (B178648) (N₂H₄) and sodium borohydride (NaBH₄). acs.orgrsc.org The use of LiAlH₄ avoids the issue of nitrogen doping that occurs with hydrazine, which can alter the electronic properties of the resulting reduced graphene oxide (rGO). acs.orgrsc.org Studies comparing the reduction of graphene oxide nanoribbons (GONRs) with LiAlH₄ and hydrazine demonstrated that the LiAlH₄-reduced GNRs exhibited superior conductivity and electrochemical performance. rsc.org The efficiency of the reduction is often quantified by the carbon-to-oxygen (C/O) ratio, with higher ratios indicating a more complete reduction. researchgate.netnih.gov

Table 2: Comparison of Reducing Agents for Graphene Oxide This interactive table compares the effectiveness of different reducing agents in the reduction of graphene oxide.

Reducing Agent Key Advantages Key Disadvantages Resulting C/O Ratio Reference
Lithium aluminum hydride (LiAlH₄) High reduction efficiency, avoids nitrogen doping Highly reactive, requires anhydrous conditions High acs.orgresearchgate.net
Hydrazine (N₂H₄) Effective reducing agent Introduces nitrogen into the graphene lattice ~7.2 nih.govrsc.org
Sodium borohydride (NaBH₄) Milder reducing agent, can be used in protic solvents Lower reduction efficiency compared to LiAlH₄ Lower than N₂H₄ nih.gov
L-ascorbic acid (AA) "Green" reducing agent Moderate reduction efficiency Moderate nih.gov

Use in the Synthesis of Other Reactive Hydrides

A primary application of this compound in synthesis is as a starting material for the production of other, more reactive hydride reagents. wikipedia.org Its relative stability and unreactivity at moderate temperatures with oxygen and chlorine make it a suitable precursor for these syntheses. wikipedia.orgstackexchange.com

Two of the most important complex metal hydrides synthesized from this compound are lithium aluminum hydride (Li[AlH₄]) and lithium borohydride (Li[BH₄]). wikipedia.org The synthesis of lithium aluminum hydride is typically achieved by reacting this compound with aluminum chloride: wikipedia.org

8 LiH + Al₂Cl₆ → 2 Li[AlH₄] + 6 LiCl wikipedia.org

Similarly, lithium borohydride is produced from this compound. These complex hydrides are powerful and versatile reducing agents widely used in organic synthesis. adichemistry.comnumberanalytics.comchemistrysteps.com this compound can also be used to synthesize other specialized hydrides, such as lithium nitride hydride (Li₄NH), which has been synthesized from lithium nitride and this compound using microwave-assisted methods. mdpi.com

Solid-State Electrolytes and Advanced Battery Technologies

This compound and its derivatives are at the forefront of research into solid-state electrolytes for next-generation lithium batteries. These materials offer the potential for higher energy densities and improved safety compared to conventional lithium-ion batteries with liquid electrolytes.

Formation and Characterization of Solid-Electrolyte Interphase (SEI) on Lithium Metal Anodes

The solid-electrolyte interphase (SEI) is a crucial layer that forms on the surface of the lithium metal anode during battery operation. Its composition and stability are critical for the performance and safety of lithium metal batteries. mdpi.com Recent studies have identified this compound as a significant component of the SEI. acs.orgbnl.govresearchgate.net

The presence of LiH in the SEI has been a topic of debate, partly due to the difficulty in distinguishing it from lithium fluoride (B91410) (LiF), as both have similar crystal structures. acs.org However, advanced characterization techniques, such as synchrotron-based X-ray diffraction, have confirmed the existence of LiH in the SEI in high abundance. researchgate.net The formation of LiH can occur through various reactions, including the reaction of lithium metal with hydrogen gas produced in the battery, or with electrolyte solvents. acs.org

The role of LiH in the SEI is complex and still under investigation. Some studies suggest that LiH dendrites can form, which may contribute to capacity loss. researchgate.net Conversely, other research indicates that LiH within the SEI exhibits superior ionic conductivity and can facilitate Li⁺ transport, which is beneficial for battery performance. nih.gov The nanostructure of the SEI, including the distribution of LiH, Li₂O, LiOH, and Li₂CO₃, is highly dependent on the electrolyte composition. mdpi.comacs.org Understanding the formation and properties of the LiH-containing SEI is key to developing stable and efficient lithium metal anodes. bnl.govresearchgate.net

Development of this compound-Based Complex Hydrides as Superionic Conductors

Complex hydrides derived from this compound are a promising class of materials for solid-state electrolytes due to their potential for high ionic conductivity and good stability against lithium metal anodes. tohoku.ac.jpsigmaaldrich.com While many complex hydrides exhibit low ionic conductivity at room temperature, research has focused on modifying their structures to achieve superionic conductivity. bohrium.com

A significant breakthrough has been the development of complex hydrides with mixed anions. For example, a solid solution of 0.7Li(CB₉H₁₀)–0.3Li(CB₁₁H₁₂) has demonstrated a high lithium-ion conductivity of 6.7 × 10⁻³ S cm⁻¹ at 25 °C. researchgate.net This high conductivity is achieved by stabilizing the disordered high-temperature phase of Li(CB₉H₁₀) at room temperature through the partial substitution with the larger [CB₁₁H₁₂]⁻ anion. bohrium.comacs.org These materials exhibit excellent stability against lithium metal, with negligible interfacial resistance, enabling the development of high-energy-density all-solid-state batteries. tohoku.ac.jpresearchgate.netasianscientist.com

Another well-studied complex hydride is lithium borohydride (LiBH₄). In its high-temperature hexagonal phase, LiBH₄ shows high lithium-ion mobility. frontiersin.org Research efforts are directed towards stabilizing this conductive phase at room temperature through methods like nanoconfinement and anion substitution (e.g., with LiI or LiNH₂). sigmaaldrich.comfrontiersin.org The development of these this compound-based complex superionic conductors represents a significant step towards realizing safe and high-performance all-solid-state batteries. tohoku.ac.jpasianscientist.com

Table 3: Ionic Conductivity of this compound-Based Complex Hydrides This interactive table presents the ionic conductivity of various complex hydride solid electrolytes.

Complex Hydride Ionic Conductivity (S cm⁻¹) at 25°C Key Features Reference
0.7Li(CB₉H₁₀)–0.3Li(CB₁₁H₁₂) 6.7 × 10⁻³ High conductivity, excellent stability with Li metal researchgate.net
Lithium Borohydride (LiBH₄) (low-temp phase) Low Orthorhombic structure frontiersin.org
Lithium Borohydride (LiBH₄) (high-temp phase) ~10⁻³ (at elevated temp) Hexagonal structure, high Li⁺ mobility frontiersin.org
Li₄BN₃H₁₀ High Promising candidate for thin-film batteries sigmaaldrich.com

Safety Considerations and Risk Mitigation in Academic Research Environments

Laboratory Handling Protocols for Pyrophoric and Highly Reactive Hydrides

Lithium hydride is a combustible solid that can ignite spontaneously in moist air. noaa.govnoaa.gov Its most significant hazard is its violent reaction with water, which produces flammable hydrogen gas and corrosive lithium hydroxide (B78521). noaa.govnih.govilo.org This reaction is exothermic and can generate enough heat to ignite the evolved hydrogen. noaa.govnoaa.gov Due to these properties, specific and rigorous handling protocols are imperative.

Core Handling Principles:

Inert Atmosphere: All manipulations of this compound should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. uga.eduutoronto.ca This is typically achieved within a glove box or by using a Schlenk line. uga.eduutoronto.ca

Exclusion of Water: Strict measures must be taken to eliminate any contact with water or moisture. nih.govsigmaaldrich.com This includes using oven-dried glassware and ensuring the work area is dry. labmanager.com Work should not be performed near sinks, safety showers, or other water sources. uga.edu

Controlled Environment: The immediate work area, whether a fume hood or glove box, should be free of unnecessary chemicals, especially flammable solvents, and combustible materials like paper towels. utoronto.castanford.eduucsb.edu

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes a fire-retardant lab coat, chemical splash goggles, and a face shield for additional protection. ucsb.eduuiowa.edu Double nitrile gloves are often recommended, and for larger quantities, flame-resistant gloves should be worn. uiowa.edu

Dispensing and Transfer: For transferring solid this compound, a solid addition funnel or tube should be used under an inert atmosphere to prevent exposure. acs.org If using a solution of LiH in a solvent like tetrahydrofuran (B95107) (THF), gas-tight syringes and cannula transfer techniques are appropriate for moving the liquid while maintaining an inert environment. utoronto.calabmanager.com It is crucial to flush all transfer equipment with an inert gas before use. utoronto.ca

Hazard Identification, Assessment, and Emergency Response Procedures

A thorough hazard identification and risk assessment must be conducted before any experiment involving this compound. stanford.eduscbt.com This involves understanding the specific quantities being used, the reaction conditions, and potential incompatibilities.

Hazard Identification: The primary hazards of this compound are its flammability, reactivity with water, and corrosivity. sigmaaldrich.comscbt.comwestliberty.edu It is classified as a substance that, in contact with water, emits flammable gases which may ignite spontaneously. sigmaaldrich.comfishersci.com It is also toxic if swallowed and causes severe skin burns and eye damage. sigmaaldrich.comscbt.comgustavus.edu Inhalation of this compound dust can cause irritation to the respiratory tract, leading to symptoms like coughing, burning sensation, and shortness of breath. ilo.orgscbt.com

Emergency Response:

Spills: In the event of a small spill, the material should be covered with a dry, non-combustible material like dry sand, soda ash, or lime. nih.govutoronto.ca Water or wet methods must never be used for clean-up. nj.gov For larger spills, the area should be evacuated, and emergency personnel contacted. noaa.govnoaa.gov

Fire: this compound fires cannot be extinguished with traditional methods like water, carbon dioxide (CO2), or foam extinguishers, as these can exacerbate the situation by reacting violently with the hydride. ilo.orgnj.govitcilo.org Class D fire extinguishers, containing dry powder such as Met-L-X®, Lith-X®, dry sand, or graphite (B72142) powder, are required for metal hydride fires. nih.govstanford.edunj.gov In a large fire, it may be safest to withdraw from the area and let the fire burn. noaa.govnih.gov

Personal Exposure:

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. uga.eduscbt.com Seek immediate medical attention. ilo.orguga.edu

Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart. uga.eduscbt.com Immediate medical attention is critical. ilo.orguga.edu

Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention. ilo.orguga.edu

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. uga.edugustavus.edu

Best Practices for Storage and Waste Disposal in Research Facilities

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

this compound containers must be kept tightly closed and stored in a dry, cool, and well-ventilated area. uga.edusigmaaldrich.com

It must be stored under an inert atmosphere to prevent any contact with moisture. uga.eduscbt.com Storage in a desiccator or glove box is recommended. uga.edu

Containers should be stored away from incompatible materials such as strong oxidizing agents, acids, and alcohols. uga.edu They should also be kept away from heat, sparks, and open flames. uga.edusigmaaldrich.com

It is crucial to date all containers upon receipt and opening to track their age and condition. utoronto.cautexas.edu

Waste Disposal:

Reaction mixtures containing this compound must be carefully and completely quenched before being collected as hazardous waste. uiowa.eduupenn.edu This is typically done by slowly adding a hydroxyl solvent like isopropanol (B130326) under a cooling bath to control the exothermic reaction. pnnl.gov

Empty or partially used containers of this compound should not be quenched by the researcher. uiowa.eduupenn.edu These containers, with their residual reactive material, should be disposed of as hazardous waste through the institution's environmental health and safety (EHS) department. uiowa.eduupenn.educornell.edu The container should be securely sealed, often with Parafilm around the cap, and clearly labeled as hazardous waste. upenn.edu

Contaminated materials, such as gloves, paper towels, or spill absorbents, must also be treated as hazardous waste and disposed of accordingly. labmanager.com

Analysis of Research Laboratory Incidents and Implementation of Lessons Learned

Analyzing past incidents involving hydrides provides invaluable lessons for preventing future accidents. Several documented cases highlight common failure points.

A notable incident involved a researcher incorrectly determining the ratio of lithium aluminum hydride (LAH) to the solvent tetrahydrofuran (THF), leading to a significant exotherm, over-pressurization of the reaction flask, and a subsequent fire. stanford.edu The fire was intensified by the presence of an open container of LAH and another flammable experiment in the same fume hood. stanford.edu The initial use of an incorrect fire extinguisher (CO2) spread the fire. stanford.edu

Another incident occurred when a researcher was weighing portions of LAH on an open lab bench. utexas.edu The container ignited in the researcher's hand, likely due to a combination of friction from scraping the material with a metal spatula, and exposure to atmospheric moisture and oxygen. utexas.edu The investigation revealed that the researcher had not received proper training on handling pyrophoric chemicals and was not wearing the appropriate PPE. utexas.edu

Fires have also been initiated by the friction from pulverizing LAH pellets, a practice that researchers may not realize is hazardous due to a lack of specific warnings in safety data sheets. acs.org

Lessons Learned and Implemented Measures:

Thorough Experimental Review: All experimental designs, especially those involving scaling up reactions, must be thoroughly reviewed by the principal investigator to ensure correct stoichiometry and to identify potential hazards. stanford.edu

Mandatory Training: Researchers must receive comprehensive, hands-on training on the specific hazards and proper handling techniques for pyrophoric reagents before being allowed to work with them. utexas.edu This training should include proper fire extinguisher use. stanford.edu

Strict Adherence to Protocols: Standard operating procedures (SOPs) for handling, storage, and waste disposal must be written, reviewed, and strictly followed. stanford.edu

Work Area Management: The immediate work area must be kept clear of all non-essential and incompatible materials. stanford.edu

Proper Chemical Purchasing: Ensuring the correct form of a reagent (e.g., powder vs. pellets) is ordered is crucial, as different forms can present different handling challenges. acs.org

By implementing these stringent safety protocols, conducting thorough risk assessments, and learning from past incidents, academic research environments can significantly mitigate the risks associated with the use of this compound and other highly reactive compounds.

Environmental Fate and Degradation Studies in Academic Context

Hydrolysis Products and Environmental Aging Mechanisms

Lithium hydride (LiH) is a highly reactive compound that readily interacts with atmospheric moisture. This reactivity dictates its environmental fate and the subsequent formation of various hydrolysis products. The process of hydrolysis and environmental aging of LiH is a complex phenomenon that has been the subject of extensive academic research.

When exposed to moisture, LiH undergoes a vigorous and exothermic reaction, primarily yielding lithium hydroxide (B78521) (LiOH) and hydrogen gas (H₂). uga.edu However, the composition of the resulting products is heavily dependent on the humidity level. Under conditions of low humidity, the primary hydrolysis product is lithium oxide (Li₂O). researchgate.net As humidity increases, LiOH becomes the more dominant product. Further exposure to moisture can lead to the formation of lithium hydroxide monohydrate (LiOH·H₂O). dtic.mil

The hydrolysis of LiH is not a simple surface reaction. Research has shown that a layered structure of corrosion products forms on the bulk material. researchgate.net This is often described as a trilayer system, consisting of an outer layer of LiOH, an intermediate layer of Li₂O, and the unreacted LiH core. researchgate.net The formation of these layers is a dynamic process. For instance, in a low-humidity environment, Li₂O forms initially, and it can take a considerable amount of time for LiOH and subsequently LiOH·H₂O to be detectable.

The presence of other atmospheric components, such as carbon dioxide (CO₂), can also influence the aging process, leading to the formation of lithium carbonate (Li₂CO₃) on the surface. dtic.milwikipedia.org This complex interplay of reactions results in a mixture of lithium compounds on the surface of the material over time. wikipedia.org

The kinetics of these reactions have been modeled to understand the rate of degradation. The "Layer Diffusion Control" model, for example, explains the "paralinear" behavior observed during LiH hydrolysis, which involves an initial parabolic reaction rate followed by a linear rate. This model suggests that the diffusion of ionic species through the forming Li₂O layer is the rate-limiting step in the reaction. researchgate.net

Table 1: Key Hydrolysis Products of this compound

Hydrolysis ProductChemical FormulaConditions of Formation
Lithium OxideLi₂OLow humidity environments. researchgate.net
Lithium HydroxideLiOHHigher humidity environments. uga.edu
Lithium Hydroxide MonohydrateLiOH·H₂OHigh humidity environments. dtic.mil
Lithium CarbonateLi₂CO₃Presence of atmospheric carbon dioxide. dtic.milwikipedia.org

Research on Long-Term Stability and Degradation Pathways under Environmental Exposure

The long-term stability of this compound is a critical factor in its storage and handling, and it is largely dictated by its reactivity with environmental factors, primarily moisture and atmospheric gases. dtic.mildtic.mil Research has demonstrated that the degradation of LiH is a continuous process that leads to the formation of a passivating layer of corrosion products on its surface. wikipedia.org

Studies have shown that even in what is considered a high-purity argon atmosphere, the presence of trace amounts of water and oxygen can lead to the oxidation of LiH. researchgate.net At room temperature, the degradation is believed to occur through simultaneous reactions with water and oxygen to form lithium hydroxide. researchgate.net As the temperature increases, the direct reaction with oxygen to form lithium oxide becomes more significant. researchgate.net

The kinetics of LiH oxidation in ambient air can be described by the Johnson-Mehl-Avrami equation, which models solid-state transformations. researchgate.net The rate of degradation is influenced by factors such as humidity, temperature, and the physical form of the LiH (e.g., powder versus a solid block). wikipedia.org Powdered LiH, with its higher surface area, reacts more readily and can even ignite spontaneously in moist air. wikipedia.org In contrast, lump material tends to form a viscous fluid-like coating that can inhibit further reaction. wikipedia.org

The degradation pathway involves a series of reactions that form a complex mixture of products. The initial and rapid reaction with water produces lithium hydroxide and hydrogen gas. nih.gov Over time, and with exposure to atmospheric carbon dioxide, this lithium hydroxide can be converted to lithium carbonate. dtic.mil The formation of a stable surface layer consisting of lithium oxide and lithium hydroxide is a key feature of the long-term degradation process. researchgate.net

Research has also explored the effects of vacuum-heating as a method to control the composition of the corrosion layer. This process can convert LiOH to the more stable Li₂O, but subsequent re-exposure to moisture can reconvert some of the Li₂O back to LiOH. osti.gov This highlights the dynamic nature of the degradation process and the challenges in maintaining the long-term stability of LiH.

Table 2: Factors Influencing Long-Term Stability of this compound

FactorEffect on Stability
HumidityHigher humidity accelerates degradation, leading to the formation of LiOH and LiOH·H₂O. dtic.mil
TemperatureIncreased temperature can accelerate reaction rates with atmospheric components. researchgate.net
OxygenReacts with LiH, particularly at elevated temperatures, to form Li₂O and LiOH. researchgate.net
Carbon DioxideReacts with LiOH to form Li₂CO₃ on the surface. dtic.mil
Physical FormPowdered form has a higher surface area and is more reactive than lump material. wikipedia.org

Waste Management and Remediation Strategies for this compound Residues

The management of waste containing this compound residues requires careful consideration due to the reactive and hazardous nature of the compound. thermofisher.com Improper disposal can lead to environmental contamination with lithium, which is mobile in surface and groundwaters and can be taken up by plants, potentially entering the food chain. kiwiscience.com

A primary strategy for managing LiH waste is through controlled deactivation. This typically involves reacting the LiH with a substance that will safely neutralize its reactivity. A common laboratory-scale procedure involves the gradual addition of a series of alcohols with decreasing reactivity, such as isopropanol (B130326), followed by methanol, and finally water, to a stirred suspension of the hydride in an inert solvent. oregonstate.edu This step-wise process helps to control the exothermic reaction and the release of hydrogen gas. epfl.ch The resulting mixture can then be separated into organic and aqueous layers for appropriate disposal. epfl.ch

For spills, the recommended approach is to cover the material with a dry, non-combustible material like sand or earth to prevent contact with moisture. scbt.comnoaa.gov The collected material must then be treated as hazardous waste. thermofisher.com

In cases where LiH is a component of low and intermediate-level radioactive waste (LILW), it must be treated to remove its water-reactive properties before disposal. iaea.org This treatment can involve controlled immersion in water, where the rate of reaction is managed by the rate of addition of the waste material. iaea.org

Remediation of soil and water contaminated with lithium from sources including LiH residues can be approached through various physical, chemical, and biological methods. kiwiscience.com These can include:

Immobilization: Using amendments like clay to bind the lithium and reduce its mobility in the soil. kiwiscience.com

Extraction: Removing the lithium from the soil or water. kiwiscience.com

Phytoremediation: Utilizing plants that can accumulate lithium to extract it from the soil. kiwiscience.com

It is crucial that all waste treatment and remediation activities comply with local, state, and national regulations for hazardous waste. ldycdn.com

Future Research Trajectories and Emerging Paradigms

Innovations in Synthesis and Fabrication Techniques for Novel Morphologies

The development of advanced synthesis and fabrication methods is crucial for unlocking the full potential of lithium hydride (LiH) by creating novel morphologies with enhanced properties. Traditional synthesis often results in bulk materials with limited performance. science.gov Researchers are now focusing on techniques that produce nanostructured LiH, such as nanoparticles, nanobelts, and thin films, which exhibit improved kinetics for hydrogen storage and other applications. science.gov

One innovative approach is the use of solution-based techniques like solution impregnation. uu.nl This method involves dissolving a lithium precursor, such as butyllithium (B86547), in a solvent and impregnating a porous support material, often carbon-based. uu.nl Subsequent reaction under hydrogen pressure leads to the formation of LiH nanoparticles within the support's pores. uu.nl The size of the resulting nanoparticles can be controlled by varying parameters like the type of carbon support, the precursor used, and the reaction temperature. uu.nl This nanostructuring has been shown to significantly lower the onset temperature for hydrogen release. uu.nl

Another promising technique is pressureless sintering, a cost-effective and scalable method for producing dense LiH components. llnl.gov This process involves heating compacted LiH powder in an inert atmosphere, causing the particles to bond and densify without the need for external pressure. llnl.gov Researchers have achieved densities as high as 96% of the theoretical maximum, enabling the fabrication of customized shapes for applications like radiation shielding and thermal energy storage. llnl.gov

Pulsed laser deposition (PLD) is being explored for the fabrication of high-quality, epitaxial thin films of LiH. science.gov This technique involves synthesizing a dense LiH target and then using a laser to ablate the material, which then deposits as a thin film on a substrate under a hydrogen atmosphere. science.gov This method allows for precise control over the film's orientation and structure. science.gov

The table below summarizes some innovative synthesis techniques for producing LiH with novel morphologies.

Synthesis TechniqueDescriptionResulting MorphologyKey Advantages
Solution Impregnation A lithium precursor is dissolved and impregnated into a porous support, followed by reaction with hydrogen. uu.nlNanoparticles within a support matrix. uu.nlLower hydrogen release temperature. uu.nl
Pressureless Sintering Compacted LiH powder is heated in an inert atmosphere to induce densification without external pressure. llnl.govDense, customizable bulk shapes. llnl.govCost-effective and scalable. llnl.gov
Pulsed Laser Deposition (PLD) A laser ablates a dense LiH target, and the material deposits as a thin film on a substrate. science.govEpitaxial thin films. science.govPrecise control over film structure. science.gov
Mechanical Milling High-energy ball milling is used to reduce the particle size of LiH. Nanoparticles. Simple process, short processing time.

Development of Next-Generation this compound-Based Composites and Heterostructures

To overcome the inherent limitations of pure LiH, such as its high thermodynamic stability, researchers are developing next-generation composites and heterostructures. researchgate.net By combining LiH with other materials, it is possible to tailor its properties for specific applications, particularly in the realm of hydrogen storage. rsc.org

One major area of focus is the development of reactive hydride composites (RHCs). In these systems, LiH is mixed with another hydride, such as magnesium hydride (MgH₂), to alter the thermodynamics of hydrogen release and uptake. nih.gov For instance, the LiBH₄–MgH₂ composite system shows promise for reversible hydrogen storage. nih.gov The addition of catalysts, like niobium pentoxide, can significantly enhance the kinetics of these composites. nih.gov

Another strategy involves the creation of composites with nanostructured carbon materials. uu.nl Confining LiH within the pores of high-surface-area graphite (B72142) has been shown to destabilize the hydride, leading to hydrogen release at much lower temperatures. researchgate.net This nanoconfinement approach also improves the reversibility of hydrogen storage. researchgate.net

Heterostructures that create specific interfaces are also being explored. For example, the interface between LiH and lithium-magnesium (LiMg) alloys can create built-in electric fields that enhance lithium ion diffusion. nih.govresearchgate.net This is particularly relevant for improving the performance of lithium-based batteries. nih.govresearchgate.net

The table below details some next-generation LiH-based composites and their improved properties.

Composite/HeterostructureCompositionImproved PropertiesApplication
Li-RHC with Catalyst LiBH₄–MgH₂ with NbF₅Enhanced dehydrogenation/hydrogenation kinetics. nih.govHydrogen Storage
Nanoconfined LiH LiH within porous carbonLower hydrogen release temperature, improved reversibility. researchgate.netHydrogen Storage
LiH-LiMg Alloy LiH with LiMg alloysEnhanced Li-ion diffusion kinetics. nih.govresearchgate.netLithium-ion Batteries
LiH-Germanium LiH with GermaniumReduced dehydrogenation temperature. rsc.orgHydrogen Storage
Mg(NH₂)₂–LiH–KH Magnesium amide, LiH, and potassium hydrideReduced dehydrogenation onset temperature and enhanced kinetics. rsc.orgHydrogen Storage

Application of Advanced Modeling, Computational Screening, and Machine Learning for Materials Discovery

Advanced computational methods are playing an increasingly vital role in accelerating the discovery and design of new this compound-based materials. These techniques allow for the prediction of material properties and the screening of vast numbers of potential candidates before undertaking expensive and time-consuming experimental work.

First-principles calculations, based on quantum mechanics, are used to investigate the fundamental properties of LiH and its composites. These calculations can predict electronic structure, reaction enthalpies, and potential energy surfaces for reactions involving LiH. researchgate.netaip.orgresearchgate.net This theoretical understanding is crucial for designing materials with tailored thermodynamic properties. For example, computational studies have been used to explore the reaction pathways of LiH with other materials, such as germanium, to lower its dehydrogenation temperature. rsc.org

Quantum machine learning is a particularly exciting frontier, combining the predictive power of quantum computing with machine learning algorithms. arxiv.org This approach has the potential to provide highly accurate predictions of molecular potential energy surfaces and force fields, which are essential for simulating the behavior of complex systems. arxiv.org

Computational TechniqueApplication in LiH ResearchKey Insights
First-Principles Calculations Predicting electronic structure, reaction enthalpies, and potential energy surfaces. researchgate.netaip.orgresearchgate.netFundamental understanding of thermodynamic properties and reaction pathways. rsc.org
Machine Learning (ML) Predicting material properties, analyzing spectroscopic data, and quantifying material aging. researchgate.netnih.govresearchgate.netAccelerated discovery of new materials and understanding of degradation mechanisms. researchgate.netnih.gov
Quantum Machine Learning Predicting molecular potential energy surfaces and force fields. arxiv.orgHighly accurate simulations of complex LiH systems. arxiv.org
Multiphysics Modeling Simulating electromagnetic and thermal field distributions during microwave sintering. mdpi.comOptimization of synthesis processes for dense LiH materials. mdpi.com

Exploration of Novel Application Domains and Multifunctional Materials

While this compound has traditionally been used in applications like hydrogen storage and as a reducing agent, ongoing research is uncovering its potential in a variety of novel and multifunctional domains. doubtnut.comcoherentmarketinsights.com

One of the most promising emerging applications is in the field of advanced energy storage, particularly in next-generation batteries. acs.org LiH is being investigated as a component in solid-state electrolytes for lithium-ion batteries. acs.org Composites containing LiH have shown high lithium-ion conductivity and a wide electrochemical stability window, making them attractive for developing safer and more energy-dense batteries. acs.org

In the realm of nuclear energy and space exploration, LiH's unique properties make it a candidate for radiation shielding. llnl.gov Its high hydrogen content and low density make it an effective material for moderating and shielding against neutrons. llnl.govresearchgate.net Research into dense, custom-shaped LiH components fabricated through techniques like pressureless sintering is paving the way for its use in compact nuclear reactors and for protecting astronauts from cosmic radiation during long-duration space missions. llnl.gov

Furthermore, the high energy density of LiH has led to its consideration as a fuel component. wikipedia.org It has been tested in model rockets and is being investigated as a potential fuel for solid-fueled scramjet engines due to its rapid decomposition and release of hydrogen gas at high temperatures. wikipedia.orgaiaa.org

The development of multifunctional materials based on LiH is another active area of research. These materials could simultaneously perform multiple functions, such as combining hydrogen storage with thermal energy storage or providing both radiation shielding and structural support.

Application DomainRole of this compoundKey Advantages
Advanced Energy Storage Component in solid-state electrolytes for lithium-ion batteries. acs.orgHigh Li-ion conductivity, wide electrochemical stability. acs.org
Nuclear and Space Applications Neutron shielding and moderator material. llnl.govresearchgate.netHigh hydrogen content, low density. llnl.gov
Propulsion Systems Fuel component in rockets and scramjet engines. wikipedia.orgaiaa.orgHigh energy density, rapid hydrogen release. wikipedia.orgaiaa.org
Thermal Energy Storage Heat storage medium. nasa.govHigh heat of fusion. nasa.gov

Deeper Fundamental Understanding of Reaction Dynamics and Interfacial Phenomena

A more profound understanding of the reaction dynamics and interfacial phenomena involving this compound is essential for optimizing its performance in various applications. Researchers are employing a combination of advanced experimental techniques and theoretical modeling to unravel the complex processes that occur at the atomic and molecular level.

The hydrolysis of LiH, its reaction with water, is a critical area of study due to safety considerations and its potential for controlled hydrogen generation. osti.gov Studies have shown that the reaction rate is proportional to the surface area of the LiH and the chemical activity of the resulting lithium hydroxide (B78521). osti.gov The formation of a passivating layer of reaction products on the LiH surface can inhibit further reaction. wikipedia.org

In the context of batteries, the formation and evolution of the solid electrolyte interphase (SEI) on lithium-based anodes is a key focus. researchgate.net The presence of LiH within the SEI can significantly impact the battery's performance and cycle life. researchgate.net Understanding the mechanisms of LiH formation, whether through reactions with gaseous products, solid-state reactions, or reactions with the liquid electrolyte, is crucial for designing more stable and efficient batteries. acs.org

Computational studies, particularly quantum dynamics simulations, are providing unprecedented insights into the state-selected reactivity of LiH. aip.orgresearchgate.net These simulations can model the reaction cross-sections and rate constants for collisions between LiH and other species, such as hydrogen atoms. aip.orgresearchgate.net This fundamental knowledge is vital for applications in areas like astrophysics, where LiH plays a role in primordial chemistry. aip.orgresearchgate.net

The interaction between LiH and other materials at interfaces is also being investigated to understand how to destabilize LiH for applications like hydrogen storage. For example, the interfacial interaction between LiH and silicon can lead to the decomposition of LiH at significantly lower temperatures than in its pure form. acs.org

Q & A

Basic: What are the standard protocols for synthesizing high-purity lithium hydride (LiH) in laboratory settings?

Answer:
LiH is typically synthesized by direct reaction of lithium metal with hydrogen gas under controlled conditions. The process requires:

  • Temperature control : Reactions are conducted at 600–700°C in a hydrogen atmosphere to ensure complete conversion .
  • Inert environment : Handling must occur in argon- or nitrogen-filled glove boxes to prevent moisture-induced degradation .
  • Purity validation : Post-synthesis characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) is critical to confirm crystallinity and absence of contaminants like LiOH or Li₂O .

Basic: How do researchers mitigate risks when handling this compound in experiments?

Answer:
Safety protocols include:

  • Personal protective equipment (PPE) : Respirators, neoprene gloves, and fire-retardant lab coats are mandatory due to LiH’s corrosive and pyrophoric nature .
  • Fire suppression : Dry graphite or soda ash is used to extinguish LiH fires, as water exacerbates reactions .
  • Waste management : Spent LiH is neutralized in controlled ethanol-water mixtures to prevent hydrogen gas release .

Basic: What characterization techniques are essential for analyzing this compound’s structural properties?

Answer:

  • Thermogravimetric analysis (TGA) : Measures thermal stability up to 900°C, revealing decomposition thresholds .
  • Dielectric spectroscopy : Quantifies static (ε = 4.4) and optical dielectric constants (ε = 1), critical for evaluating electronic properties .
  • Neutron scattering : Resolves hydrogen lattice positions, providing insights into ionic mobility .

Advanced: How can computational models reconcile discrepancies between theoretical and experimental thermal conductivity values for LiH?

Answer:
First-principles calculations (e.g., density functional theory) predict LiH’s thermal conductivity as 15.88 W m⁻¹ K⁻¹ at 300 K, while experimental values average 14.7 W m⁻¹ K⁻¹ . To address this gap:

  • Anharmonic corrections : Incorporate phonon-phonon scattering effects in simulations.
  • Defect analysis : Account for vacancies or impurities in experimental samples using positron annihilation spectroscopy .

Advanced: What experimental evidence supports this compound’s role in solid-state battery interphases, and how is this analyzed?

Answer:
In lithium-metal batteries, LiH forms at the anode-electrolyte interphase due to reactions between lithium hydroxide (LiOH) and metallic Li. Key methods include:

  • Cryogenic electron microscopy (cryo-EM) : Preserves interphase structure for nanoscale imaging .
  • X-ray photoelectron spectroscopy (XPS) : Identifies LiH signatures (binding energy ~52 eV for Li 1s) .
  • In situ Raman spectroscopy : Tracks LiH formation dynamics during cycling .

Advanced: Why is this compound considered a “GAP exception” in molecular stability studies, and how can this be investigated?

Answer:
LiH’s stability deviates from trends observed in other alkali metal hydrides due to its small ionic radius and high lattice energy. Research strategies include:

  • Isotopic substitution : Compare LiH and LiD (deuteride) to study nuclear quantum effects .
  • High-pressure XRD : Examines phase transitions under >10 GPa to probe stability limits .

Advanced: How do historical biases in LiH research (e.g., SNAP program data) impact modern reproducibility efforts?

Answer:
Early studies (e.g., Welch’s 1960s reports) were often industry-funded and lacked peer review, leading to uncritical adoption of data. Mitigation involves:

  • Replication studies : Validate key claims (e.g., radiation shielding efficacy) using modern instrumentation .
  • Meta-analysis : Cross-reference datasets from independent labs to identify outliers .

Advanced: What methodologies optimize LiH for hydrogen storage applications despite its high thermodynamic stability?

Answer:
Strategies to enhance reversibility include:

  • Nanoconfinement : Encapsulate LiH in porous carbon matrices to lower dehydrogenation temperatures .
  • Catalytic doping : Introduce transition metals (e.g., Ni, Fe) to destabilize LiH via intermediate phase formation .
  • Mechanochemical processing : Ball-milling with MgH₂ creates composite systems with improved kinetics .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

  • Desiccated environments : Store in vacuum-sealed containers with molecular sieves to adsorb trace moisture .
  • Temperature limits : Maintain below 40°C to avoid slow reaction with atmospheric oxygen .

Advanced: How can researchers address contradictions in LiH’s reported reactivity with non-aqueous solvents?

Answer:
Divergent findings (e.g., LiH stability in THF vs. DMSO) arise from solvent purity and trace water content. Solutions include:

  • Karl Fischer titration : Quantify solvent moisture (<1 ppm) before use .
  • In situ monitoring : Use gas chromatography to detect H₂ evolution during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.